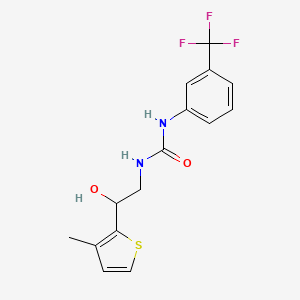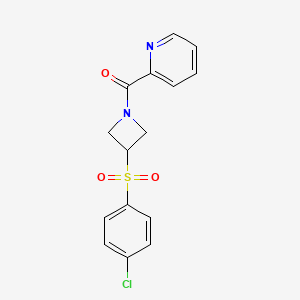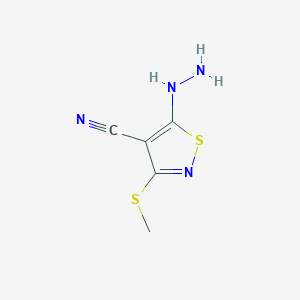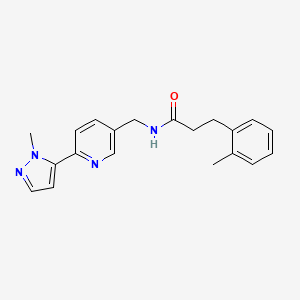
1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea, also known as THPTU, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. THPTU belongs to the class of urea derivatives and has been studied for its ability to inhibit enzymes involved in various biological processes.
Mecanismo De Acción
1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea exerts its biological effects by inhibiting the activity of enzymes involved in various biological processes. For example, 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea inhibits COX-2 by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandins. Similarly, 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea inhibits HDACs by binding to their active sites, leading to the accumulation of acetylated histones and alteration of gene expression.
Biochemical and Physiological Effects:
1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea has been shown to have a variety of biochemical and physiological effects. For example, 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea has also been shown to reduce inflammation by inhibiting the production of prostaglandins and cytokines. Additionally, 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea has several advantages as a research tool. It is a stable and easy-to-use compound that can be readily synthesized and purified. 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea also has a well-defined mechanism of action, which makes it a useful tool for studying enzyme inhibition. However, 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea also has some limitations. For example, it may have off-target effects on other enzymes, and its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are many potential future directions for research on 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea. One area of interest is the development of 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea derivatives with improved potency and selectivity for specific enzymes. Another area of interest is the use of 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea as a tool for studying the role of specific enzymes in disease processes. Additionally, 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea may have potential therapeutic applications in a variety of diseases, and further research is needed to explore these possibilities.
Métodos De Síntesis
1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea can be synthesized using a multi-step process that involves the reaction of 3-(trifluoromethyl)aniline with 2-bromo-3-methylthiophene, followed by the reaction of the resulting intermediate with 2-aminoethanol and isocyanate. The final product is obtained after purification and characterization.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation, and histone deacetylases (HDACs), which are involved in cancer progression.
Propiedades
IUPAC Name |
1-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2S/c1-9-5-6-23-13(9)12(21)8-19-14(22)20-11-4-2-3-10(7-11)15(16,17)18/h2-7,12,21H,8H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBAUPUFTXICLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol](/img/structure/B2901145.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2901147.png)

![2-benzylsulfanyl-N-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2901151.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2901153.png)





![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2901165.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2901166.png)
